molecular formula C8H17NO3 B13546687 Methyl 2-amino-4-(propan-2-yloxy)butanoate

Methyl 2-amino-4-(propan-2-yloxy)butanoate

Cat. No.: B13546687
M. Wt: 175.23 g/mol
InChI Key: WGUUMOLIOYHOJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(propan-2-yloxy)butanoate typically involves the esterification of homoserine with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(propan-2-yloxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(propan-2-yloxy)butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(propan-2-yloxy)butanoate: Unique due to its isopropyl group.

    Methyl 2-amino-4-(methoxy)butanoate: Similar structure but with a methoxy group instead of an isopropyl group.

    Methyl 2-amino-4-(ethoxy)butanoate: Contains an ethoxy group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific isopropyl group, which can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-4-propan-2-yloxybutanoate

InChI

InChI=1S/C8H17NO3/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

WGUUMOLIOYHOJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C(=O)OC)N

Origin of Product

United States

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